methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 2640977-65-5
VCID: VC11878873
InChI: InChI=1S/C19H21N3O5S2/c1-22-12-14(11-20-22)17-7-5-15(28-17)8-9-21-29(24,25)18-10-13(19(23)27-3)4-6-16(18)26-2/h4-7,10-12,21H,8-9H2,1-3H3
SMILES: CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
Molecular Formula: C19H21N3O5S2
Molecular Weight: 435.5 g/mol

methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate

CAS No.: 2640977-65-5

Cat. No.: VC11878873

Molecular Formula: C19H21N3O5S2

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate - 2640977-65-5

Specification

CAS No. 2640977-65-5
Molecular Formula C19H21N3O5S2
Molecular Weight 435.5 g/mol
IUPAC Name methyl 4-methoxy-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethylsulfamoyl]benzoate
Standard InChI InChI=1S/C19H21N3O5S2/c1-22-12-14(11-20-22)17-7-5-15(28-17)8-9-21-29(24,25)18-10-13(19(23)27-3)4-6-16(18)26-2/h4-7,10-12,21H,8-9H2,1-3H3
Standard InChI Key DWIYZWHTBGGHLU-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
Canonical SMILES CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC

Introduction

Methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate is a complex organic compound with a molecular formula of C19H21N3O5S2 and a molecular weight of approximately 435.5 g/mol . This compound features a unique structure that includes a methoxy group, a sulfamoyl moiety, and a pyrazole derivative linked to a thiophene ring, contributing to its potential biological activities.

Biological Activities and Potential Applications

This compound exhibits significant biological activities, particularly as an inhibitor of carbonic anhydrase enzymes, which is relevant in various therapeutic contexts, including cancer treatment. Inhibition of carbonic anhydrase IX (CAIX) has been associated with reduced tumor growth and metastasis due to its role in acidifying the tumor microenvironment. Additionally, compounds with similar structures have shown antimicrobial and anti-inflammatory properties, suggesting that this compound may also possess such activities.

In Vitro Studies

  • Cytotoxicity: Studies on related compounds have shown significant inhibition of cell proliferation in various human tumor cell lines at concentrations below 1 µM.

  • Mechanism of Action: The mechanism may involve the induction of DNA damage in cancer cells, leading to apoptosis in sensitive tumor cell lines.

Comparison with Similar Compounds

Compound NameStructureUnique Features
Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoateLacks thiophene moietySimpler structure
Methyl 2-halo-4-substituted sulfamoyl-benzoatesHigh affinity for CAIXDifferent substituents
Methyl 3-sulfamoylbenzoateBasic sulfamoyl structureNo complex side chains

The uniqueness of methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate lies in its intricate combination of functional groups, enhancing its biological activity compared to simpler analogs.

Binding Affinity and Interaction Studies

Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations are employed to elucidate binding interactions and affinities with target enzymes like carbonic anhydrases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator